1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Description

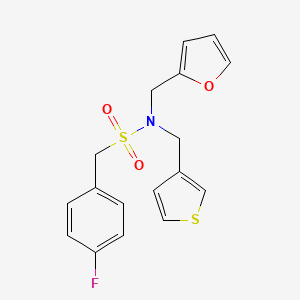

The compound 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide features a methanesulfonamide core substituted with a 4-fluorophenyl group at the sulfonyl position and dual heterocyclic N-substituents: furan-2-ylmethyl and thiophen-3-ylmethyl. Sulfonamides are well-documented for antimicrobial applications , and the inclusion of fluorine and heterocycles may enhance metabolic stability and target binding .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S2/c18-16-5-3-14(4-6-16)13-24(20,21)19(10-15-7-9-23-12-15)11-17-2-1-8-22-17/h1-9,12H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESPJAIEVQIADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. This compound incorporates a fluorophenyl group, a furan ring, and a thiophene moiety, along with a methanesulfonamide functional group, which is known for its significant biological interactions.

Structural Characteristics

The structural formula of the compound is represented as follows:

This compound's complexity allows for various interactions at the molecular level, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : The methanesulfonamide group is associated with antibiotic properties, similar to other sulfonamide derivatives. Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : The presence of heterocyclic rings (furan and thiophene) has been linked to anticancer activity. Compounds with similar structures have shown inhibition of cancer cell proliferation by targeting specific pathways involved in cell growth and survival .

- Anti-inflammatory Effects : The thiophene moiety is known for its anti-inflammatory properties, which may contribute to reducing inflammation in various models.

- Metabolic Modulation : Research indicates that compounds with similar structural features can influence metabolic pathways, particularly those involved in glucose metabolism and insulin signaling .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives, including compounds structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .

- Anticancer Activity : In vitro studies demonstrated that compounds containing furan and thiophene rings exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may similarly inhibit cancer cell proliferation through apoptosis induction .

- Metabolic Studies : Research on related compounds has shown modulation of insulin signaling pathways in diabetic models, highlighting the potential for this compound to enhance insulin sensitivity and glucose tolerance in metabolic disorders .

Scientific Research Applications

Biological Activities

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide exhibits several notable biological activities:

- Antimicrobial Activity : Compounds containing furan and thiophene rings have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

- Anti-inflammatory Effects : The methanesulfonamide moiety may act as a competitive inhibitor for various enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antitumor Properties : Research indicates that derivatives with similar structures can stabilize proteins involved in circadian rhythms, hinting at possible roles in cancer therapy through modulation of cell proliferation and survival rates.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis processes. Key steps include:

- Selection of Reagents : Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

- Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity.

Comparative Analysis with Related Compounds

The structural diversity of this compound allows for comparison with other compounds featuring similar functional groups. Below is a table summarizing related compounds and their applications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Suprofen | Contains thiophene | Anti-inflammatory |

| Articaine | Contains thiophene | Local anesthetic |

| Sulfamethoxazole | Sulfonamide derivative | Antibiotic |

| Furan-2-carboxylic acid | Contains furan | Various applications |

This table illustrates how the unique combination of aromatic systems in this compound may confer unique chemical reactivity and biological activity compared to other derivatives lacking such combinations.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antimicrobial Studies : Research has shown that similar compounds display significant antimicrobial effects against resistant bacterial strains, highlighting their potential as new therapeutic agents.

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties suggest that the compound may inhibit pathways involved in inflammation, which could be beneficial in treating chronic inflammatory diseases .

- Antitumor Research : Studies focusing on the interaction of this compound with cellular signaling pathways have indicated its potential role in cancer treatment by altering cell survival mechanisms.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide ():

- Structural Differences : Replaces the furan and thiophen-3-ylmethyl groups with a 1,2,4-oxadiazole ring and 4-methoxyphenyl-N-methyl substituent.

- Functional Implications : The oxadiazole ring may enhance π-π stacking interactions in biological targets, while the methoxy group could improve solubility. Antimicrobial activity is plausible due to the sulfonamide backbone , but the absence of dual heterocycles might reduce steric bulk compared to the target compound.

- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (): Structural Differences: Incorporates a pyrimidine ring with formyl and isopropyl groups, diverging from the target compound’s furan-thiophene system.

Fluorophenyl-Containing Opioid Analogs

- para-Fluoro Furanyl Fentanyl (): Structural Differences: Shares a fluorophenyl group but replaces the sulfonamide with a carboxamide linked to a piperidine ring (fentanyl core). Functional Implications: While both compounds feature fluorophenyl and heterocyclic groups (furan), the opioid activity of fentanyl analogs is mediated through µ-opioid receptor binding . The target compound’s sulfonamide group likely redirects its activity toward non-opioid targets, such as microbial enzymes.

Simpler Fluorophenyl-Heterocycle Derivatives

- 1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine (): Structural Differences: Lacks the sulfonamide group and thiophen-3-ylmethyl substituent, simplifying the structure to a methanamine derivative.

Pharmacological and Physicochemical Properties

Antimicrobial Potential

The target compound’s sulfonamide group aligns with derivatives designed for antimicrobial activity (e.g., ). Dual heterocyclic substituents may synergize with the fluorophenyl group to enhance lipophilicity and membrane penetration, critical for targeting bacterial biofilms .

Solubility and Stability

- Thiophene vs.

- Fluorophenyl Contribution : The fluorine atom enhances metabolic stability via reduced CYP450-mediated oxidation, a feature shared with fluorinated fentanyl analogs .

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonylation : React 4-fluorophenylmethanesulfonyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen. Use a base like triethylamine to neutralize HCl byproducts.

Alkylation : Optimize reaction stoichiometry to ensure dual alkylation of the sulfonamide nitrogen. Monitor intermediates via TLC or HPLC .

- Key Considerations : Similar sulfonamide syntheses have shown unexpected outcomes (e.g., double sulfonamide formation), emphasizing the need for rigorous reaction monitoring .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., fluorophenyl orientation). Studies on analogous sulfonamides used Mo-Kα radiation and SHELX software for refinement .

- NMR Spectroscopy : Use - and -NMR to verify substituent integration and coupling patterns.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., cell lines, incubation times) across studies. For enzyme inhibition assays, use positive controls (e.g., known sulfonamide inhibitors) .

- Purity Analysis : Employ HPLC (e.g., Chromolith® columns) to rule out impurities affecting activity .

- Computational Docking : Perform molecular dynamics simulations to assess binding affinity variations across biological targets. Reference studies on triazole-sulfonamide hybrids for methodological guidance .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, cytochrome P450). Validate docking poses with crystallographic data from related sulfonamides .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electronic parameters. Cross-reference with fluorophenyl-containing analogs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS .

- Thermal Analysis : Use TGA/DSC to determine melting points and decomposition thresholds. Compare with structurally similar sulfonamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

- Methodological Answer :

- Standardized Solubility Tests : Conduct experiments in USP-compliant buffers (pH 1.2–7.4) at 25°C and 37°C. Use nephelometry for turbidity measurements.

- Co-solvent Screening : Evaluate solubility enhancers (e.g., PEG-400, cyclodextrins) using phase-solubility diagrams. Reference protocols from sulfonamide drug development .

Experimental Design Considerations

Q. What strategies optimize the yield of dual alkylation in the synthesis of this compound?

- Methodological Answer :

- Stepwise Alkylation : First react the sulfonamide with furan-2-ylmethyl bromide, isolate the mono-alkylated intermediate, then introduce thiophen-3-ylmethyl bromide.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

Structural and Functional Analogues

Q. Which structural analogs of this compound have been studied for biological activity, and how do they inform SAR?

- Methodological Answer :

- Triazole-Sulfonamide Hybrids : Analogs with triazole cores (e.g., 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} derivatives) show antimicrobial activity, suggesting the importance of heterocyclic substituents .

- Fluorophenyl Motifs : Compounds with 4-fluorophenyl groups (e.g., ChEBI:144093) exhibit enhanced metabolic stability, guiding SAR for pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.